molecular formula C17H16N2O B7535591 (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone

Cat. No. B7535591
M. Wt: 264.32 g/mol
InChI Key: MEWDSJNKFBVDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone, also known as PDPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, studies have suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone exhibits antitumor and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer cells. Additionally, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is its versatility. It can be easily synthesized and modified to suit various research needs. However, one of the limitations of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone. One potential area of study is the development of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone could be further explored for its potential use as a building block for the synthesis of novel materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone and its potential applications in various fields.

Synthesis Methods

The synthesis of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone involves the reaction between 4-phenyl-3,6-dihydro-2H-pyridine-1-carbaldehyde and 2-pyridinecarboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been investigated for its antitumor and anti-inflammatory properties. In biochemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been used as a tool to study protein-ligand interactions. In materials science, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(16-8-4-5-11-18-16)19-12-9-15(10-13-19)14-6-2-1-3-7-14/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWDSJNKFBVDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-pyridin-2-ylmethanone

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